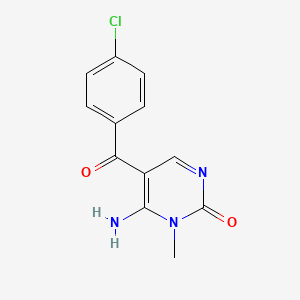
N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and phenyl groups.
Reduction: Reduction reactions can occur at the diaminomethylidene group.
Substitution: Substitution reactions may involve the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and reactions.
Biology
In biological research, peptides like this one are often used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, synthetic peptides are explored for their potential as therapeutic agents, including as drugs for treating various diseases.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their unique properties.
Mécanisme D'action
The mechanism of action of “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” would depend on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-seryl-L-phenylalanyl-L-ornithine: A simpler peptide with similar amino acid components.
N-Acetyl-O-benzyl-L-seryl-L-phenylalanyl-L-ornithine: Lacks the chloro and diaminomethylidene groups.
Uniqueness
The presence of the chloro and diaminomethylidene groups in “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” makes it unique. These groups can significantly alter the compound’s chemical reactivity and biological activity, potentially leading to novel applications.
Propriétés
Numéro CAS |
646031-20-1 |
|---|---|
Formule moléculaire |
C27H35ClN6O6 |
Poids moléculaire |
575.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-phenylmethoxypropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H35ClN6O6/c1-17(35)32-23(16-40-15-19-6-3-2-4-7-19)25(37)34-22(14-18-9-11-20(28)12-10-18)24(36)33-21(26(38)39)8-5-13-31-27(29)30/h2-4,6-7,9-12,21-23H,5,8,13-16H2,1H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t21-,22+,23-/m0/s1 |
Clé InChI |
YLPGHSVPZXMDSP-ZRBLBEILSA-N |
SMILES isomérique |
CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


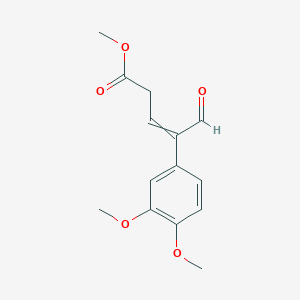

propanedinitrile](/img/structure/B12593916.png)
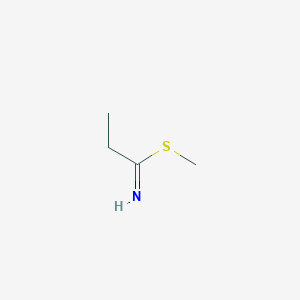
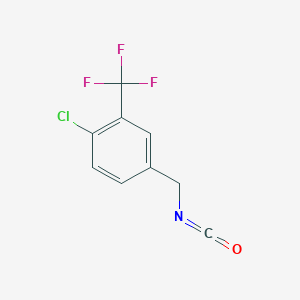
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
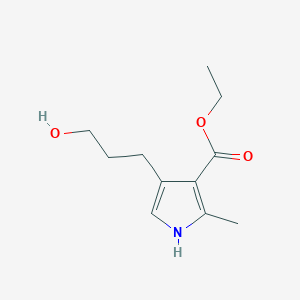
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
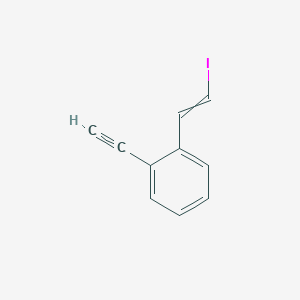
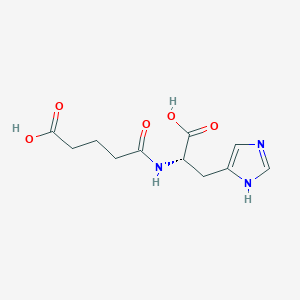
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
